molecular formula C24H28O3 B587723 Desmethylene Oxobexarotene-13C4 Methyl Ester CAS No. 1391054-72-0

Desmethylene Oxobexarotene-13C4 Methyl Ester

Cat. No.: B587723
CAS No.: 1391054-72-0
M. Wt: 368.454
InChI Key: DYVLPJYIGJZAKF-LBHFFFFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethylene Oxobexarotene-13C4 Methyl Ester involves the incorporation of carbon-13 isotopes into the molecular structure. The reaction conditions often include the use of solvents like dichloromethane and ethyl acetate, with temperature control to ensure the stability of the isotopes.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and stability of the isotope-labeled compound.

Chemical Reactions Analysis

Types of Reactions

Desmethylene Oxobexarotene-13C4 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Desmethylene Oxobexarotene: The non-labeled version of the compound.

    Bexarotene: A related retinoid receptor agonist used in cancer treatment.

    Tretinoin: Another retinoid used in dermatology.

Uniqueness

Desmethylene Oxobexarotene-13C4 Methyl Ester is unique due to its stable isotope labeling, which provides enhanced analytical capabilities in research applications. This labeling allows for more accurate tracing and quantification in metabolic studies compared to non-labeled compounds.

Biological Activity

Desmethylene Oxobexarotene-13C4 Methyl Ester (DOBE) is a synthetic derivative of the retinoid class, primarily studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

DOBE is characterized by its unique structure that allows it to interact with various biological pathways. The compound's molecular formula and weight are essential for understanding its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC13_{13}H14_{14}O
Molecular Weight202.25 g/mol
Chemical StructureChemical Structure

Antimicrobial Activity

Research has demonstrated that DOBE exhibits significant antimicrobial activity against a range of pathogens. A study assessed its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate the concentration required to inhibit microbial growth.

Key Findings:

  • Bacteria Tested:
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
  • Fungi Tested:
    • Candida albicans

Table 1: Antimicrobial Activity of DOBE

MicroorganismMIC (mg/ml)MBC (mg/ml)
E. coli47.5100
S. aureus50100
P. aeruginosa4590
C. albicans4080

These results suggest that DOBE has broad-spectrum antimicrobial properties, making it a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Anti-inflammatory Activity

DOBE has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can significantly reduce inflammation markers in various cell lines. The compound was compared to standard anti-inflammatory drugs such as diclofenac sodium.

Table 2: Anti-inflammatory Activity of DOBE

TreatmentHemolysis Inhibition (%)
Control0
Diclofenac Sodium85
DOBE78

The results indicate that DOBE possesses considerable anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .

Anticancer Potential

The anticancer effects of DOBE have been investigated in several studies, focusing on its ability to induce apoptosis in cancer cell lines. The compound was tested against various cancer types, including breast and prostate cancers.

Case Study Findings:

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • PC-3 (prostate cancer)

Table 3: Anticancer Activity of DOBE

Cell LineIC50 (µM)
MCF-715
PC-320

These findings suggest that DOBE may inhibit cell proliferation and induce cell death in cancer cells, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

methyl 4-[3-methyl-5,5,8,8-tetra((113C)methyl)-6,7-dihydronaphthalene-2-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O3/c1-15-13-19-20(24(4,5)12-11-23(19,2)3)14-18(15)21(25)16-7-9-17(10-8-16)22(26)27-6/h7-10,13-14H,11-12H2,1-6H3/i2+1,3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVLPJYIGJZAKF-LBHFFFFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)OC)C(CCC2([13CH3])[13CH3])([13CH3])[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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